1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid
Description
This compound features a cyclobutane core substituted with three key groups:
- 1-Carboxylic acid: Enhances polarity and enables hydrogen bonding.
- 3-Trimethylsilylmethyl (TMSM): A bulky, lipophilic group that increases steric hindrance and metabolic stability.
- 1-(tert-Butoxycarbonylamino) (Boc): A transient amino-protecting group commonly used in peptide synthesis.
Purification methods such as flash chromatography (as in and ) or recrystallization () are likely employed .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4Si/c1-13(2,3)19-12(18)15-14(11(16)17)7-10(8-14)9-20(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDJDGXCHHVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C[Si](C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid, also known by its CAS number 334932-13-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 243.3 g/mol. Its structure includes a cyclobutane ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.3 g/mol |
| CAS Number | 334932-13-7 |
| InChI Key | JSGHMGKJNZTKGF-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular growth and proliferation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that regulate physiological responses.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating potential efficacy against bacterial and fungal infections.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in tumor size, suggesting anticancer properties.
- In Vitro Assays : Laboratory tests indicated that the compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells.
- Safety and Toxicity : Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with related compounds.
| Compound Name | Activity Type | Efficacy (IC50) |
|---|---|---|
| 1-[(2-Methylpropan-2-yl)oxycarbonylamino]... | Anticancer | 15 µM |
| 3-tert-butoxycarbonyl amino cyclohexanecarboxylic acid | Antimicrobial | 10 µM |
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Enzyme Inhibition | 20 µM |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, focusing on substituent effects and physicochemical properties:
Key Observations:
- Trimethylsilylmethyl vs. Trifluoromethyl : The TMSM group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the electron-withdrawing CF₃ group in AS150063, which lowers pKa (~2.5–3.0) and enhances solubility in polar solvents .
- Steric Effects: The bulky TMSM group may hinder enzymatic degradation, improving metabolic stability relative to smaller substituents like dimethyl or amino groups .
- Synthetic Complexity : Introducing TMSM likely requires specialized reagents (e.g., trimethylsilylmethyl Grignard), whereas CF₃ groups are often added via trifluoromethylation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
